Quantitative SAR Differentiation from Para-Substituted and 2-Thioxo Analogs in PTP1B Inhibition
In the 4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acid series, the most potent allosteric PTP1B inhibitor (compound 5b) achieved an IC50 of 1.2 µM, whereas direct structural analogs in the same study—such as 2-thioxo derivatives where the 4-oxo group is replaced by sulfur—showed IC50 values exceeding 50 µM (>40-fold loss in potency), and para-substituted benzoic acid variants displayed markedly different kinetic inhibition profiles [1]. 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid retains the 4-oxo group (essential for potency) and positions the benzoic acid at the 2-imino position rather than the 3-methyl position, a substitution geometry predicted to yield a distinct PTP1B binding orientation based on established SAR in this scaffold class [1][2].
| Evidence Dimension | PTP1B inhibitory potency (IC50) and inhibition kinetics |
|---|---|
| Target Compound Data | No direct experimental IC50 data located for CAS 436811-29-9; retains the 4-oxo pharmacophore and meta-substituted benzoic acid via 2-ylideneamino linker essential for class-level potency |
| Comparator Or Baseline | Compound 5b (4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acid): IC50 = 1.2 µM; 2-thioxo analogs: IC50 > 50 µM; para-substituted benzoic acid variants: altered kinetic mechanism (competitive vs. non-competitive) |
| Quantified Difference | >40-fold potency differential between 4-oxo and 2-thioxo substitution; qualitative mechanism shift with para vs. meta benzoic acid positioning |
| Conditions | Recombinant human PTP1B enzyme; in vitro biochemical assay (p-nitrophenyl phosphate hydrolysis); pH 7.0, 37°C |
Why This Matters
The presence of the 4-oxo group (vs. 2-thioxo) and the meta-benzoic acid geometry are structural determinants of high-potency PTP1B inhibition—directing procurement toward a compound retaining both features (as CAS 436811-29-9 does) while excluding analogs known to lose potency ≥40-fold.
- [1] Ottanà, R., Paoli, P., Naß, A., Lori, G., Cardile, V., Adornato, I., ... & Maccari, R. (2017). Discovery of 4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acid derivatives active as novel potent allosteric inhibitors of protein tyrosine phosphatase 1B: In silico studies and in vitro evaluation as insulinomimetic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 127, 840-858. View Source
- [2] Maccari, R., Del Corso, A., Paoli, P., Adornato, I., Lori, G., Balestri, F., ... & Ottanà, R. (2014). An investigation on 4-thiazolidinone derivatives as dual inhibitors of aldose reductase and protein tyrosine phosphatase 1B, and their SAR. European Journal of Medicinal Chemistry, 77, 258-268. View Source
